Cas no 946302-27-8 ((2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate)

(2-Fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a fluorinated and brominated triazole derivative with potential applications in medicinal chemistry and materials science. The compound features a 1,2,3-triazole core, a versatile heterocycle known for its stability and bioactivity, substituted with a 4-bromophenyl group at the N1 position and a methyl group at C5. The carboxylate ester moiety, linked via a (2-fluorophenyl)methyl group, enhances its utility as an intermediate for further functionalization. The presence of fluorine and bromine atoms offers opportunities for selective cross-coupling reactions, making it valuable in synthetic organic chemistry. Its well-defined structure and reactivity profile support its use in drug discovery and agrochemical research.
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate structure
946302-27-8 structure
Product name:(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No:946302-27-8
MF:C17H13BrFN3O2
Molecular Weight:390.206426382065
CID:5444130
PubChem ID:42585429

(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • (2-Fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
    • 2-fluorobenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
    • (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
    • AKOS004950377
    • 946302-27-8
    • F3222-3176
    • (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
    • インチ: 1S/C17H13BrFN3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)19)20-21-22(11)14-8-6-13(18)7-9-14/h2-9H,10H2,1H3
    • InChIKey: FJNVLSGKMYNHHY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)N1C(C)=C(C(=O)OCC2C=CC=CC=2F)N=N1

計算された属性

  • 精确分子量: 389.01752g/mol
  • 同位素质量: 389.01752g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 434
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57Ų
  • XLogP3: 4.2

じっけんとくせい

  • 密度みつど: 1.50±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 502.2±60.0 °C(Predicted)
  • 酸度系数(pKa): -3.98±0.70(Predicted)

(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3222-3176-1mg
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
946302-27-8 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3222-3176-2μmol
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
946302-27-8 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3222-3176-30mg
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
946302-27-8 90%+
30mg
$119.0 2023-04-27
Life Chemicals
F3222-3176-3mg
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
946302-27-8 90%+
3mg
$63.0 2023-04-27
Life Chemicals
F3222-3176-4mg
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
946302-27-8 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3222-3176-2mg
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
946302-27-8 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3222-3176-15mg
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
946302-27-8 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3222-3176-20mg
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
946302-27-8 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3222-3176-25mg
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
946302-27-8 90%+
25mg
$109.0 2023-04-27
Life Chemicals
F3222-3176-10μmol
(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
946302-27-8 90%+
10μl
$69.0 2023-04-27

(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 関連文献

(2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylateに関する追加情報

Introduction to (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 946302-27-8)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule potentially offering unique properties that can be leveraged for therapeutic applications. One such compound, identified by the CAS number 946302-27-8, is (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. This intricate molecular structure has garnered attention in the scientific community due to its potential in various biochemical interactions and its suitability for further derivational studies.

The molecular formula of this compound can be broken down into several key functional groups and substituents that contribute to its overall chemical behavior. The presence of a fluorophenyl moiety at the 2-position suggests possible electronic effects that could influence reactivity, while the bromophenyl group at the 4-position introduces a halogen substituent known to enhance binding affinity in many pharmacological contexts. Additionally, the triazole ring system, particularly the 5-methyl derivative, is a well-documented scaffold in medicinal chemistry, often associated with bioactivity in drug candidates.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and structural versatility. The triazole core in (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is particularly noteworthy, as it has been explored in various therapeutic areas. Studies have demonstrated that triazole derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties, making them valuable candidates for further investigation.

The carboxylate group at the 4-position of the triazole ring adds another layer of functionality to this compound. Carboxylate esters are known to participate in multiple hydrogen bonding interactions, which can be crucial for drug-receptor binding. This feature makes (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate a promising candidate for designing molecules with enhanced binding affinity and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy before conducting expensive wet-lab experiments. The use of molecular modeling techniques has allowed scientists to analyze the interactions between (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate and various biological targets. These studies have hinted at potential applications in treating neurological disorders and infectious diseases.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine and bromine substituents necessitates careful handling of reagents and catalysts to ensure high yields and purity. Researchers have reported successful synthetic routes that highlight the compound's feasibility for large-scale production.

Evaluation of the pharmacokinetic properties of (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is essential for understanding its potential as a drug candidate. Preliminary studies have indicated favorable solubility profiles and metabolic stability, which are critical factors for drug efficacy and safety. Further investigations into its pharmacokinetic behavior will provide valuable insights into dosing regimens and potential side effects.

The role of fluorine atoms in pharmaceuticals cannot be overstated. Their ability to modulate metabolic pathways and improve binding affinity has made them indispensable in modern drug design. The presence of a fluorophenyl group in this compound underscores its potential as a lead molecule for developing novel therapeutics.

As research continues to uncover new applications for heterocyclic compounds like (2-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, collaborations between academic institutions and pharmaceutical companies will be crucial for translating laboratory findings into clinical reality. The integration of interdisciplinary approaches will drive innovation and accelerate the development of next-generation drugs.

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